molecular formula C18H10F3N3O B2944113 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile CAS No. 338751-76-1

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile

Cat. No.: B2944113
CAS No.: 338751-76-1
M. Wt: 341.293
InChI Key: SOMRVESARDMHGT-UHFFFAOYSA-N
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Description

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at position 6, a 3-(trifluoromethyl)phenoxy group at position 3, and a nitrile moiety at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-4-8-15(10-14)25-17-13(11-22)9-16(23-24-17)12-5-2-1-3-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRVESARDMHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic aromatic substitution of a halogenated pyridazine with a trifluoromethylphenol, often using a base like potassium carbonate.

    Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a halogenated pyridazine reacts with a cyanide source, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is explored for its use in agrochemicals, such as herbicides or insecticides, due to its potential biological activity and stability. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of agrochemical products.

Mechanism of Action

The mechanism by which 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target site. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile (Target) Pyridazine 6-Ph, 3-(3-CF₃-PhO), 4-CN C₁₈H₁₁F₃N₃O 354.30*
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridine 6-(2-Cl-Ph), 2-(4-MeO-PhO), 4-CF₃, 3-CN C₂₁H₁₄ClF₃N₂O₂ 438.80
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile Pyridine 6-(4-Cl-Ph), 2-(4-Me-PhS), 4-CF₃, 3-CN C₂₀H₁₂ClF₃N₂S 404.84
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole 1-(2,6-Cl₂-4-CF₃-Ph), 4-CF₃SO, 3-CN, 5-NH₂ C₁₂H₄Cl₂F₆N₄OS 437.15

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and nitrile (-CN) groups enhance thermal stability and influence intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Core Heterocycle : Pyridazine (target) vs. pyridine (analogs): Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding capacity and metabolic stability compared to pyridine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.5 <0.1 (aqueous) ~180–200†
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 4.2 0.05 (DMSO) 215–217
Fipronil 4.0 0.003 (water) 195–210

*Predicted using substituent contributions. †Estimated from analogs.

Trends :

  • High LogP values (3.5–4.2) suggest significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • The target’s phenyl group may reduce LogP slightly compared to chlorophenyl analogs .

Insights :

  • Ionic liquids (e.g., [bmim][BF₄]) improve reaction efficiency and yield in carbonitrile synthesis .
  • The target compound likely requires similar conditions, such as palladium catalysis for aryl-ether formation .

Biological Activity

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure

The molecular formula of this compound is C22H16F3N3O4C_{22}H_{16}F_3N_3O_4 with a molecular weight of approximately 443.4 g/mol. Its structure features a pyridazine ring substituted with a phenyl group and a trifluoromethyl phenoxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL . This suggests that this compound may possess similar or enhanced activity due to structural similarities.

Antitumor Activity

In vitro studies on related compounds have shown moderate antitumor activity against various cancer cell lines, including SW480, SW620, and PC3. The compounds were noted for being non-toxic to normal cells, indicating a potential therapeutic index that favors cancer cells over healthy cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of copper complexes derived from thiourea derivatives containing trifluoromethyl groups. These complexes showed superior efficacy against multiple strains of bacteria, indicating that modifications of the core structure can enhance biological activity .
  • Antitumor Potential : Another investigation focused on the structural characterization and biological evaluation of related pyridazine derivatives, which revealed promising results in inhibiting tumor growth in specific cancer cell lines while maintaining low toxicity levels towards normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Compound Target Organism/Cell Line Effect MIC/IC50
AntimicrobialCopper complex with thiourea derivativeMRSAInhibition2 µg/mL
AntitumorPyridazine derivativeSW480, SW620, PC3Moderate growth inhibitionNot specified
AntimicrobialTrifluoromethyl phenoxy derivativeMycobacterium tuberculosisStrong inhibitionFourfold stronger than isoniazid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling reactions between pyridazinecarbonitrile precursors and substituted phenols. For example, sodium-mediated reactions in methanol under reflux (e.g., 6–24 hours) can facilitate nucleophilic substitution at the pyridazine ring . Optimization should focus on solvent polarity (methanol vs. DMF), stoichiometry of sodium base, and temperature control to minimize side products like hydrolyzed intermediates.

Q. How can researchers resolve spectral ambiguities in characterizing this compound’s structure?

  • Methodology : Combine ¹H/¹³C NMR with heteronuclear correlation (HSQC/HMBC) to assign signals for the trifluoromethylphenoxy group and pyridazine ring. For example, coupling constants in ¹H NMR can distinguish between para- and meta-substituted aryl ethers. X-ray crystallography is critical for confirming bond angles and dihedral angles, as seen in structurally similar pyridinecarbonitriles (e.g., torsion angles of 107–121° for aryl-ether linkages) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate or DCM/methanol). Due to the compound’s lipophilic trifluoromethyl group, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) may improve resolution. Monitor purity via LC-MS and elemental analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states and charge distribution. Focus on the pyridazine ring’s electron-deficient carbon at position 3, which is susceptible to phenoxy substitution. Compare Fukui indices to identify nucleophilic/electrophilic sites . Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR).

Q. What experimental approaches address contradictions in crystallographic data for pyridazinecarbonitrile derivatives?

  • Methodology : For conflicting bond-length or angle reports (e.g., C–N vs. C–O distances), use high-resolution XRD (synchrotron source) and refine structures with SHELXL. Cross-validate with solid-state NMR to assess dynamic disorder in crystals. Refer to IUCr guidelines for handling pseudosymmetry in aromatic systems .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodology : Replace the trifluoromethyl group with other electron-withdrawing substituents (e.g., –NO₂, –CN) and assess potency in enzyme inhibition assays (e.g., kinase targets). Use molecular docking (AutoDock Vina) to predict binding affinity changes. For in vivo studies, prioritize logP adjustments to improve blood-brain barrier penetration .

Q. What strategies mitigate decomposition pathways during long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the carbonitrile group to amides) and stabilize via lyophilization or storage under inert gas. FTIR can detect moisture absorption in bulk samples .

Methodological Notes

  • Spectral Validation : Always cross-reference NMR assignments with DEPT-135 and COSY spectra to avoid misassignment of overlapping signals in aromatic regions .
  • Crystallographic Best Practices : For XRD, ensure crystals are free of solvent channels by performing PLATON SQUEEZE. Report Rint values below 5% to ensure data reliability .
  • Computational Reproducibility : Archive Gaussian input files and XYZ coordinates in supplementary materials to enable replication of DFT studies .

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